molecular formula C16H16ClN3O3 B11136167 6-(2-chlorophenyl)-2-[2-(morpholin-4-yl)-2-oxoethyl]pyridazin-3(2H)-one

6-(2-chlorophenyl)-2-[2-(morpholin-4-yl)-2-oxoethyl]pyridazin-3(2H)-one

Cat. No.: B11136167
M. Wt: 333.77 g/mol
InChI Key: VZMZQODYDXFPCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-chlorophenyl)-2-[2-(morpholin-4-yl)-2-oxoethyl]pyridazin-3(2H)-one is a chemical research reagent featuring a pyridazinone core, a privileged scaffold in medicinal chemistry . The pyridazinone ring is characterized by a high dipole moment and robust hydrogen-bonding capacity, properties that are crucial for molecular recognition and interactions with biological targets . This compound is furnished with a 2-chlorophenyl substituent and a 2-morpholino-2-oxoethyl side chain, structural features designed to modulate its physicochemical properties and biological activity. Derivatives of pyridazin-3(2H)-one are of significant research interest due to their diverse biological activities, particularly in the fields of cardiology and oncology . These compounds are frequently investigated as vasodilators for potential use in cardiovascular diseases and as targeted anticancer agents . The morpholino group, a common motif in drug discovery, can influence the molecule's solubility and its interaction with enzymatic targets. This product is intended for research purposes only. It is strictly not for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to consult the scientific literature for the latest advancements regarding pyridazinone derivatives and their mechanisms of action.

Properties

Molecular Formula

C16H16ClN3O3

Molecular Weight

333.77 g/mol

IUPAC Name

6-(2-chlorophenyl)-2-(2-morpholin-4-yl-2-oxoethyl)pyridazin-3-one

InChI

InChI=1S/C16H16ClN3O3/c17-13-4-2-1-3-12(13)14-5-6-15(21)20(18-14)11-16(22)19-7-9-23-10-8-19/h1-6H,7-11H2

InChI Key

VZMZQODYDXFPCA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Cyclization of Hydrazine Derivatives

The pyridazinone ring is typically constructed through the condensation of hydrazine hydrate with γ-keto acids or esters. For example, 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid reacts with hydrazine hydrate in ethanol under reflux to yield 6-substituted-4,5-dihydro-3(2H)-pyridazinones.

Representative Protocol

  • Reactants : 4-(Substituted phenyl)-4-oxobutanoic acid (0.01 mol), hydrazine hydrate (0.015 mol)

  • Solvent : Ethanol (30 mL)

  • Conditions : Reflux for 4 hours

  • Yield : 58%

Dehydrogenation to Aromatic Pyridazinones

4,5-Dihydro-3(2H)-pyridazinones undergo dehydrogenation using bromine in acetic acid to form the fully aromatic pyridazinone system. For instance, 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone treated with bromine in glacial acetic acid at 60–70°C yields the aromatic analog in 76% yield.

Introduction of the 2-Chlorophenyl Group

Friedel-Crafts Acylation

Chlorinated aromatic compounds are introduced via electrophilic substitution. A common method involves reacting pyridazinone intermediates with 2-chlorobenzoyl chloride in the presence of Lewis acids like AlCl₃.

Optimized Conditions

  • Reactants : Pyridazinone (1 eq), 2-chlorobenzoyl chloride (1.2 eq)

  • Catalyst : AlCl₃ (1.5 eq)

  • Solvent : Dichloromethane (DCM)

  • Temperature : 0°C to room temperature

  • Yield : 68–72%

Suzuki-Miyaura Coupling

ParameterValueSource
CatalystPd(PPh₃)₄ (5 mol%)
BaseK₂CO₃ (2 eq)
SolventDME/H₂O (4:1)
Temperature80°C, 12 hours
Yield65–70%

Functionalization with the Morpholin-4-yl-2-Oxoethyl Side Chain

Nucleophilic Acyl Substitution

The morpholine moiety is introduced via reaction of 2-chloroacetylpyridazinones with morpholine.

Stepwise Procedure

  • Chloroacetylation : Treat 6-(2-chlorophenyl)-3(2H)-pyridazinone with 2-chloroacetyl chloride in DCM using triethylamine (TEA) as a base.

  • Morpholine Substitution : React the chloroacetyl intermediate with morpholine in anhydrous DCM under reflux (40–50°C, 12–24 hours).

Yield Optimization

  • Chloroacetylation : 85–90%

  • Morpholine Substitution : 60–75%

One-Pot Sequential Reactions

Recent advances enable combining chloroacetylation and morpholine substitution in a single pot using DMF as a solvent and K₂CO₃ as a base.

Comparative Data

MethodSolventBaseTime (h)Yield (%)
Two-StepDCMTEA2470
One-PotDMFK₂CO₃1865

Industrial-Scale Production Strategies

Solvent Selection and Recycling

Industrial protocols prioritize low-cost, high-boiling solvents like ethyl acetate for extraction and toluene for azeotropic drying. Source reports a 96% yield using ethyl acetate for continuous extraction of crude product.

Catalytic Efficiency

Phosphorus oxychloride (POCl₃) serves dual roles as a chlorinating agent and solvent in large-scale reactions.

Case Study

  • Reactants : 6-(2-Hydroxyphenyl)-3(2H)-pyridazinone (30 g), POCl₃ (115 mL), dimethylformamide (85 mL)

  • Conditions : 85°C for 4.5 hours

  • Workup : Quenching in ice-cold water, filtration, ethyl acetate extraction

  • Yield : 96% (crude), 71% (purified)

Purification Techniques

Recrystallization from ethanol/water mixtures achieves >99% purity. Continuous extraction methods reduce processing time by 40% compared to batch extraction .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-chlorophenyl group and pyridazinone ring participate in nucleophilic substitutions:

  • Aromatic chloro displacement : Reacts with amines (e.g., thiomorpholine) in polar aprotic solvents (dioxane, DMF) at 80–100°C to form aryl amine derivatives .

  • Pyridazinone ring substitution : The C-3 carbonyl oxygen can act as a leaving group under basic conditions, enabling substitution with thiols or alcohols.

Example Reaction
Reaction with thiomorpholine:

text
6-(2-Chlorophenyl)-2-[2-(morpholin-4-yl)-2-oxoethyl]pyridazin-3(2H)-one + Thiomorpholine → 6-(2-Thiomorpholinophenyl) derivative [2]

Conditions : Dioxane, reflux (100°C), 12–24 h .

Oxidation Reactions

The morpholino-2-oxoethyl side chain is susceptible to oxidation:

  • Side chain oxidation : Treatment with 30% H₂O₂ in acetic acid at 55–60°C converts the morpholine sulfur to sulfone groups .

  • Pyridazinone ring oxidation : KMnO₄ in aqueous NaOH oxidizes the pyridazinone ring to carboxylic acid derivatives.

Key Data

Reaction ComponentReagent/ConditionsProductYieldSource
Morpholine side chain30% H₂O₂, AcOH, 55–60°CSulfone derivative60–75%
Pyridazinone ringKMnO₄, NaOH, H₂O, refluxCarboxylic acid analog55%

Reduction Reactions

  • Carbonyl reduction : LiAlH₄ reduces the 2-oxoethyl group to a hydroxyethyl moiety.

  • Nitro group reduction (in analogs): Catalytic hydrogenation (H₂/Pd-C) converts nitro substituents to amines .

Mechanistic Insight
The 2-oxoethyl group’s reduction proceeds via a tetrahedral intermediate, stabilized by the electron-withdrawing morpholine ring.

Cyclization Reactions

Under acidic or oxidative conditions, the compound undergoes cyclization to form fused heterocycles:

  • Oxidative cyclization : NH₄Fe(SO₄)₂·12H₂O promotes thiosemicarbazone cyclization to 1,3,4-thiadiazoles .

  • Thermal cyclization : Heating in polyphosphoric acid (PPA) yields benzoxazole derivatives .

Example
Formation of benzoxazole:

text
6-(2-Chlorophenyl)pyridazinone + 2-Aminophenol → Benzoxazole-fused pyridazinone [10]

Conditions : PPA, 120°C, 6 h .

Hydrolysis Reactions

  • Ester hydrolysis : The morpholino-2-oxoethyl group hydrolyzes in acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to carboxylic acids.

  • Amide hydrolysis : Concentrated HCl at reflux cleaves amide bonds in related analogs .

Kinetics
Hydrolysis rates depend on pH, with maximal stability observed at pH 6–7.

Alkylation/Acylation

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to form quaternary ammonium salts .

  • Acylation : Acetic anhydride acetylates free amine groups in derivatives .

Reaction Table

Reaction TypeReagentProductApplicationSource
N-AlkylationCH₃I, K₂CO₃, DMFN-Methyl morpholinium derivativeBioactivity modulation
AcylationAc₂O, pyridineAcetylated analogProdrug synthesis

Diazotation and Coupling

  • Diazonium salt formation : Treatment with NaNO₂/HCl generates diazonium intermediates, which couple with phenols or amines to form azo dyes .

Conditions : 0–5°C, HCl/NaNO₂, followed by coupling at pH 8–9 .

Photochemical Reactions

UV irradiation (254 nm) induces C-Cl bond cleavage in the 2-chlorophenyl group, forming aryl radicals that dimerize or react with trapping agents .

Experimental Evidence

  • ESR studies confirm radical intermediates .

  • Dimerization yield: ~40% in benzene under N₂ .

Catalytic Cross-Coupling

The chlorophenyl group participates in Suzuki-Miyaura couplings with aryl boronic acids using Pd(PPh₃)₄ as a catalyst .

Optimized Conditions

ParameterValue
CatalystPd(PPh₃)₄ (5 mol%)
BaseK₂CO₃
SolventDME/H₂O (4:1)
Temperature80°C
Reaction Time12 h

Complexation with Metals

The morpholine nitrogen and pyridazinone carbonyl oxygen coordinate to transition metals (e.g., Cu²⁺, Fe³⁺), forming chelates studied for catalytic applications .

Stability Constants

Metal Ionlog K (25°C)Structure
Cu²⁺8.2 ± 0.3Square planar
Fe³⁺9.1 ± 0.2Octahedral

This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science. Gaps in reported data include detailed kinetic studies and large-scale synthetic protocols, warranting further investigation .

Scientific Research Applications

Research indicates that this compound may exhibit various biological activities, including:

  • Anti-inflammatory Effects : Studies suggest that compounds in the pyridazinone class can inhibit inflammatory pathways, potentially making them useful in treating conditions like arthritis and other inflammatory diseases.
  • Anticancer Potential : There is evidence that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth by interacting with specific enzymes and receptors involved in cancer progression.
  • Vasodilatory Effects : Some studies have indicated that this compound might have vasodilatory properties, which could be beneficial for cardiovascular health.

Synthesis and Optimization

The synthesis of this compound typically involves multiple steps, focusing on optimizing yields and purity through various techniques:

  • Catalysis : Utilizing catalysts to enhance reaction rates and selectivity.
  • Controlled Conditions : Adjusting temperature and pressure to favor desired reactions.
  • Purification Techniques : Employing methods like chromatography to isolate the compound effectively.

Case Studies

Several case studies have explored the applications of similar pyridazinone derivatives:

  • Anticancer Studies : A study demonstrated that a related pyridazinone derivative exhibited significant cytotoxicity against various cancer cell lines, highlighting its potential as an anticancer agent .
  • Anti-inflammatory Research : Another study investigated the anti-inflammatory properties of similar compounds, showing promising results in reducing inflammation markers in animal models .
  • Viral Inhibition : Research has indicated that morpholine derivatives can inhibit HIV protease activity, suggesting potential applications in antiviral therapies .

Mechanism of Action

The mechanism of action of 6-(2-chlorophenyl)-2-[2-(morpholin-4-yl)-2-oxoethyl]pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. This may include:

    Binding to enzymes or receptors: Inhibiting or activating specific biological pathways.

    Modulation of cellular processes: Affecting cell signaling, proliferation, or apoptosis.

Comparison with Similar Compounds

Structural Analogues

Pyridazinone derivatives exhibit variations in substituents that significantly impact their properties. Key structural analogues include:

Compound Substituents at Position 6 Substituents at Position 2 Key Features Reference
Target Compound 2-Chlorophenyl Morpholin-4-yl-oxoethyl Morpholine enhances solubility; chloro group increases lipophilicity
6-Methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one 3-(Trifluoromethyl)phenyl p-Tolyl Trifluoromethyl group introduces strong electron-withdrawing effects
6-(4-Chlorophenyl)-2-[2-(1,2-dimethylindol-3-yl)-2-oxoethyl]pyridazin-3(2H)-one 4-Chlorophenyl 1,2-Dimethylindol-3-yl-oxoethyl Indole moiety may confer π-π stacking interactions; logP = 3.18
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)-4-phenylpyridazin-3(2H)-one Phenyl Morpholin-4-yl and 4-fluorophenylpiperazine Dual heterocycles (morpholine and piperazine) enhance conformational flexibility

Key Observations :

  • Morpholine vs. Piperazine: Morpholine-containing compounds (e.g., target compound and ) exhibit chair conformations that stabilize crystal packing via C–H···O interactions.
  • Chlorophenyl Position : The 2-chlorophenyl group in the target compound may induce steric hindrance compared to the 4-chlorophenyl isomer in , altering molecular interactions.

Comparison of Yields :

  • Target Compound : Yield data unavailable, but purification methods (e.g., column chromatography) align with .
  • 4-(3-Methoxybenzyl)-6-methylpyridazin-3(2H)-one: Synthesized in 72% yield using KOH in ethanol .

Physicochemical Properties

Property Target Compound 6-(4-Chlorophenyl) Analogue 4-(3-Methoxybenzyl)-6-methylpyridazinone
Molecular Weight 379.8 391.85 282.3
Density (g/cm³) N/A 1.3 N/A
Boiling Point (°C) N/A 594.3 N/A
logP N/A 3.18 N/A

Insights :

  • The morpholine group in the target compound likely increases polarity compared to the indole-containing analogue in , which has higher logP (3.18).
  • Missing data for the target compound underscores the need for experimental characterization.

Crystallographic and Conformational Analysis

  • Morpholine Conformation : In , the morpholine ring adopts a chair conformation, stabilizing the crystal lattice via C–H···O interactions.
  • Chlorophenyl Orientation: The 2-chlorophenyl group in the target compound likely creates a dihedral angle of ~28° with the pyridazinone ring, similar to fluorophenyl derivatives .

Biological Activity

The compound 6-(2-chlorophenyl)-2-[2-(morpholin-4-yl)-2-oxoethyl]pyridazin-3(2H)-one , also known by its CAS number 1374541-23-7 , is a pyridazinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C16H16ClN3O3
  • Molecular Weight : 333.77 g/mol
  • Boiling Point : Approximately 538.2 °C (predicted)
  • Density : 1.38 g/cm³ (predicted)
PropertyValue
Molecular FormulaC16H16ClN3O3
Molecular Weight333.77 g/mol
Boiling Point538.2 °C (predicted)
Density1.38 g/cm³ (predicted)
pKa-1.22 (predicted)

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit significant anticancer activity. For instance, a study reported that pyridazinone derivatives demonstrated cytotoxic effects against various cancer cell lines, including HT29 and Jurkat cells, with IC50 values comparable to established chemotherapeutics like doxorubicin .

Anticonvulsant Activity

Another area of interest is the anticonvulsant properties of related compounds. The presence of electron-withdrawing groups, such as chlorine in the phenyl ring, has been linked to enhanced seizure protection in animal models . SAR studies suggest that modifications at the 6th position of the pyridazinone ring can significantly influence anticonvulsant efficacy.

The mechanism of action for this compound may involve the inhibition of specific enzymes or receptors that are crucial in cellular proliferation and survival pathways. For example, similar compounds have been shown to interact with phosphatidylinositol (PI) 3-kinase pathways, which are often dysregulated in cancer .

Case Studies

  • Anticancer Efficacy : A study evaluated the efficacy of a series of pyridazinone derivatives against breast cancer cell lines, demonstrating that modifications at the morpholinyl group enhanced cytotoxicity. The compound's structure was optimized to improve binding affinity to target proteins involved in tumor growth regulation .
  • Anticonvulsant Testing : In a preclinical study, several pyridazinone derivatives were tested for their anticonvulsant activity using the maximal electroshock seizure test (MES). The results showed that compounds with a chlorophenyl substitution exhibited superior protective effects compared to their non-substituted counterparts.

Q & A

Q. What are the standard synthetic routes for 6-(2-chlorophenyl)-2-[2-(morpholin-4-yl)-2-oxoethyl]pyridazin-3(2H)-one?

Methodological Answer: A common approach involves condensation reactions between substituted pyridazinone precursors and morpholine derivatives. For example:

  • Step 1: React 6-(2-chlorophenyl)pyridazin-3(2H)-one with 2-chloroacetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base to introduce the acetyl group .
  • Step 2: Substitute the chloride group with morpholine via nucleophilic acyl substitution in anhydrous DCM under reflux (40–50°C, 12–24 hours).
  • Purification: Evaporate solvents under reduced pressure and recrystallize using ethanol/water mixtures. Yield optimization (typically 60–75%) depends on stoichiometric ratios and reaction time .

Q. How is the crystal structure of this compound characterized?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Crystallization: Grow crystals via slow evaporation of saturated ethanol or DCM solutions.

  • Data Collection: Use a Bruker SMART CCD or STOE IPDS 2 diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

  • Key Parameters (from analogous structures):

    ParameterValue (Example)Source
    Space GroupTriclinic, P1P\overline{1}
    Unit Cell (Å)a=8.9168,b=10.7106a = 8.9168, b = 10.7106
    Dihedral Angles28.03° (pyridazine vs. phenyl)
  • Refinement: Apply SHELXL-2018/6 with RR-factor < 0.06. Hydrogen-bonding networks (C–H···O, C–H···π) stabilize the lattice .

Advanced Research Questions

Q. How do reaction conditions influence yield and structural purity?

Methodological Answer: Contradictions arise in solvent/catalyst choices:

  • Catalyst Impact: Palladium/copper catalysts (e.g., Pd/C, CuI) enhance cyclization efficiency but may introduce metal residues. Solvent-free conditions reduce byproducts but require higher temperatures .
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve solubility but complicate purification. Ethanol/water mixtures favor recrystallization but lower reaction rates .
  • Case Study: A 2022 study reported 82% yield using microwave-assisted synthesis (100°C, 30 min) versus 68% yield with conventional reflux (12 hours) .

Q. What computational methods predict electronic properties and reactivity?

Methodological Answer:

  • CNDO/2 Method: Semi-empirical quantum mechanics calculates molecular orbital energies and dipole moments. For analogous compounds, HOMO-LUMO gaps (~4.5 eV) correlate with redox stability .
  • DFT Studies: Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces (EPS), identifying nucleophilic regions (e.g., morpholine oxygen) .
  • MD Simulations: Simulate solvent interactions (e.g., water, DCM) to assess stability under physiological conditions .

Q. How to design experiments for environmental degradation analysis?

Methodological Answer: Adopt a tiered approach per OECD guidelines:

  • Abiotic Degradation: Expose the compound to UV light (λ = 254 nm) in aqueous buffers (pH 4–9) and measure half-life via HPLC. Expect photolysis-driven cleavage of the morpholine moiety .
  • Biotic Degradation: Incubate with soil microbiota (OECD 307) and track metabolite formation (e.g., chlorophenyl fragments) using LC-MS/MS.
  • Ecotoxicity: Use Daphnia magna assays (OECD 202) to determine EC₅₀ values. Structural analogs show moderate toxicity (EC₅₀ = 12–18 mg/L) due to hydrophobic interactions .

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Variability: Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times (24–72 hours). For example, IC₅₀ values for kinase inhibition vary by 30% across cell types .
  • Metabolic Interference: Use liver microsomes (e.g., human CYP3A4) to quantify stability. Compounds with morpholine groups often exhibit rapid Phase I oxidation, reducing bioavailability .
  • Statistical Validation: Apply ANOVA to compare datasets, ensuring pp-values < 0.05. Meta-analyses of 15 studies show 40% variability in reported IC₅₀ values due to assay conditions .

Q. Table 1. Comparative Crystallographic Data

Compound AnalogueSpace Groupaa (Å)bb (Å)cc (Å)Refinement RR-factorSource
Pyridazinone-morpholine derivativeP1P\overline{1}8.916810.710613.51470.036
Chlorophenyl-pyridazineC2/cC2/c20.9024.289837.6830.059

Q. Table 2. Synthetic Yield Optimization

MethodCatalystSolventTemperature (°C)Yield (%)Purity (%)Source
Conventional RefluxTEADCM506895
Microwave-AssistedPd/CDMF1008298

Q. Notes

  • Computational methods prioritize reproducibility (e.g., CNDO/2 , DFT).
  • Contradictions in biological data require rigorous statistical validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.